7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin
CAS No.: 160291-50-9
Cat. No.: VC20928590
Molecular Formula: C18H22IN3O4
Molecular Weight: 471.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160291-50-9 |
|---|---|
| Molecular Formula | C18H22IN3O4 |
| Molecular Weight | 471.3 g/mol |
| IUPAC Name | 7-(diethylamino)-N-[2-[(2-iodoacetyl)amino]ethyl]-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C18H22IN3O4/c1-3-22(4-2)13-6-5-12-9-14(18(25)26-15(12)10-13)17(24)21-8-7-20-16(23)11-19/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,23)(H,21,24) |
| Standard InChI Key | OGQHCUYSWDOIMP-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin, commonly referred to as IDCC in scientific literature, is a modified coumarin with specific functional groups that enhance its utility in biochemical applications. The compound is registered with several identifiers that facilitate its recognition in chemical databases and research literature .
| Identifier Type | Value |
|---|---|
| CAS Number | 160291-50-9 |
| PubChem CID | 2762645 |
| IUPAC Name | 7-(diethylamino)-N-[2-[(2-iodoacetyl)amino]ethyl]-2-oxochromene-3-carboxamide |
| InChI Key | OGQHCUYSWDOIMP-UHFFFAOYSA-N |
| Creation Date | 2005-07-19 |
| Modification Date | 2025-02-15 |
Structural Features
The molecular structure of this compound features a coumarin core scaffold with strategic functional group modifications that enhance its fluorescence properties and reactivity :
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A diethylamino group at the 7-position of the coumarin ring system, which contributes to its fluorescence properties
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A carboxamide linker at the 3-position connecting to an ethyl spacer
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An iodoacetamido terminal group that enables thiol-reactivity
Physical and Chemical Properties
Basic Properties
The compound exhibits distinctive physicochemical characteristics that determine its behavior in various biological and chemical environments .
| Property | Value |
|---|---|
| Molecular Formula | C18H22IN3O4 |
| Molecular Weight | 471.3 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents like DMSO |
Spectroscopic Properties
The compound's value in biochemical applications stems from its distinctive fluorescence profile. When excited with ultraviolet light, it emits in the blue region of the spectrum .
Synthesis Methods
Laboratory Synthesis
The laboratory synthesis of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin typically involves a multi-step process that begins with the formation of the coumarin core structure :
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Formation of the coumarin core through Pechmann condensation reaction between a phenol derivative and a β-keto ester in the presence of an acid catalyst
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Introduction of the diethylamino group at position 7 through nucleophilic substitution
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Functionalization of position 3 through appropriate reactions to introduce the carboxyl group
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Amide coupling with ethylenediamine to form the ethylamine linker
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Final reaction with iodoacetic acid or its activated derivative to introduce the iodoacetamido group
Industrial Production
Industrial production methods for this compound follow similar synthetic pathways but employ optimized conditions for large-scale manufacturing:
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Continuous flow reactors for improved efficiency and reduced batch-to-batch variation
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Automated synthesis systems with precise control of reaction parameters
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Specialized purification processes to ensure high purity (typically >95%)
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Quality control measures including HPLC and spectroscopic analysis
Applications in Research
Protein Labeling and Structural Studies
The iodoacetamido group of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin reacts specifically with thiol groups (-SH) in proteins, particularly cysteine residues, forming stable thioether bonds . This property makes it valuable for:
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Site-specific labeling of proteins at engineered or naturally occurring cysteine residues
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Monitoring protein folding and conformational changes
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Tracking protein-protein interactions
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Analyzing the effects of ligand binding on protein structure
Fluorescence Imaging Applications
The compound has been extensively used in advanced fluorescence imaging techniques :
Enzymatic Assays
The compound is valuable in various enzymatic applications :
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Real-time monitoring of inorganic phosphate release during enzymatic reactions
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Tracking ATPase kinetics in motor proteins
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Sensing conformational changes associated with enzyme-substrate interactions
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Development of fluorescence-based biosensors for specific analytes
Comparison with Related Compounds
Comparative Analysis with Other Thiol-Reactive Probes
7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin belongs to a family of thiol-reactive probes but has distinct advantages in specific applications .
| Compound | Reactive Group | Excitation/Emission (nm) | Key Advantages |
|---|---|---|---|
| IDCC (This compound) | Iodoacetamide | 409/473 | High sensitivity, good stability |
| MDCC (Maleimide variant) | Maleimide | Similar to IDCC | Faster reaction kinetics |
| CPM | Maleimide | UV/blue | Essentially non-fluorescent until reacting with thiols |
| DACM | Maleimide | UV/blue | Good energy transfer properties |
| Pacific Blue Maleimide | Maleimide | 410/455 | Strong fluorescence even at neutral pH |
Structure-Function Relationships
The structure of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin has been strategically designed to optimize its performance in biochemical applications :
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The 7-diethylamino group enhances fluorescence quantum yield and induces a bathochromic shift compared to unsubstituted coumarins
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The coumarin core provides excellent fluorescence properties with good photostability
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The iodoacetamido group offers high specificity for thiol groups with good reaction kinetics
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The ethyl spacer provides appropriate distance and flexibility between the fluorophore and the reactive group
Research Trends and Future Directions
Recent Advances
Recent research has expanded the applications of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin in several areas :
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Development of novel FRET pairs combining this compound with other fluorophores
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Integration with advanced microscopy techniques for super-resolution imaging
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Application in single-molecule studies of protein dynamics
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Utilization in microfluidic and high-throughput screening platforms
Future Research Opportunities
Several promising research directions may further expand the utility of this compound :
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Development of derivatives with enhanced photostability and brightness
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Creation of targeted conjugates for specific cellular compartments
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Application in multiplexed imaging with orthogonal fluorescent probes
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Integration with emerging technologies such as optogenetics and photopharmacology
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